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Compound of Interest

Compound Name:
Methyl (R)-3-(4-fluorophenyl)-2-

hydroxypropionate

Cat. No.: B583160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of Methyl (R)-3-(4-fluorophenyl)-2-
hydroxypropionate, a key chiral building block in the synthesis of various pharmaceuticals.

This document details its chemical and physical properties, outlines a general methodology for

its asymmetric synthesis, presents its spectroscopic data for characterization, and discusses its

applications in drug discovery and development. The information is structured to be a valuable

resource for researchers and professionals engaged in medicinal chemistry and organic

synthesis.

Introduction
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate (CAS Number: 124980-98-9) is a

valuable chiral intermediate widely employed in the pharmaceutical industry.[1] Its

stereospecific structure makes it a crucial component in the asymmetric synthesis of complex

active pharmaceutical ingredients (APIs), including anti-inflammatory agents and lipid-lowering

drugs.[2] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability

and binding affinity of the final drug molecule, a common strategy in modern drug design. This

guide will cover the essential technical aspects of this compound, from its fundamental

properties to its synthesis and analysis.
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Physicochemical Properties
A summary of the key physicochemical properties of Methyl (R)-3-(4-fluorophenyl)-2-
hydroxypropionate is presented in the table below. This data is essential for its handling,

reaction setup, and purification.

Property Value Reference

CAS Number 124980-98-9 [1]

Molecular Formula C₁₀H₁₁FO₃ [1]

Molecular Weight 198.19 g/mol [1]

Appearance Oil [1]

Boiling Point (Predicted) 291.7 ± 25.0 °C

Density (Predicted) 1.232 ± 0.06 g/cm³

pKa (Predicted) 12.67 ± 0.20 [1]

Synthesis
The enantioselective synthesis of β-hydroxy esters like Methyl (R)-3-(4-fluorophenyl)-2-
hydroxypropionate is a critical process in medicinal chemistry. While a specific, detailed

protocol for this exact molecule is not readily available in public literature, a general and highly

effective method involves the asymmetric reduction of the corresponding β-keto ester. This can

be achieved with high enantioselectivity using biocatalysis or chiral catalysts.

General Experimental Protocol: Asymmetric Biocatalytic
Reduction
This protocol describes a general method for the asymmetric reduction of a β-keto ester to a

chiral β-hydroxy ester using a ketoreductase enzyme.

Materials:

Methyl 3-(4-fluorophenyl)-3-oxopropanoate
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Ketoreductase (KRED) enzyme

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

Glucose dehydrogenase (GDH) for cofactor regeneration

D-Glucose

Potassium phosphate buffer (pH 7.0)

Ethyl acetate

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a reaction vessel, dissolve Methyl 3-(4-fluorophenyl)-3-oxopropanoate in potassium

phosphate buffer.

Add the ketoreductase enzyme, NADP⁺, glucose dehydrogenase, and D-glucose.

Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction

progress by thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC).

Upon completion, extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to yield Methyl (R)-3-(4-
fluorophenyl)-2-hydroxypropionate.

Logical Workflow for Asymmetric Synthesis:
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Starting Materials

Methyl 3-(4-fluorophenyl)-3-oxopropanoate

Biocatalytic Reduction
(Aqueous Buffer, Controlled Temp.)

Ketoreductase (KRED) +
 Cofactor Regeneration System (GDH, NADP+, Glucose)

Work-up:
Ethyl Acetate Extraction

Drying and Concentration

Purification:
Silica Gel Chromatography

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Click to download full resolution via product page

Caption: Asymmetric synthesis workflow.

Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the

synthesized compound. Below are the expected spectral data based on the structure of Methyl
(R)-3-(4-fluorophenyl)-2-hydroxypropionate and data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the

aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons,

and the methyl ester protons.

Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

7.2-7.4 Multiplet 2H Ar-H (ortho to F)

6.9-7.1 Multiplet 2H Ar-H (meta to F)

4.4-4.5 Multiplet 1H -CH(OH)-

3.7 Singlet 3H -OCH₃

2.8-3.0 Multiplet 2H -CH₂-Ar

2.5-2.7 Broad Singlet 1H -OH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic peaks for the

carbonyl carbon, aromatic carbons (with C-F splitting), the carbon bearing the hydroxyl group,

the methylene carbon, and the methyl ester carbon.

Chemical Shift (δ) ppm (Predicted) Assignment

~174 C=O (ester)

~162 (d, ¹JCF ≈ 245 Hz) C-F

~134 (d, ⁴JCF ≈ 3 Hz) C-ipso

~130 (d, ³JCF ≈ 8 Hz) C-ortho

~115 (d, ²JCF ≈ 21 Hz) C-meta

~70 -CH(OH)-

~52 -OCH₃

~40 -CH₂-Ar
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.

Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3500-3300 Strong, Broad O-H stretch (alcohol)

3050-3000 Medium C-H stretch (aromatic)

2990-2850 Medium C-H stretch (aliphatic)

1735-1715 Strong C=O stretch (ester)

1600, 1500 Medium-Strong C=C stretch (aromatic ring)

1250-1200 Strong C-O stretch (ester)

1160-1100 Strong C-F stretch

Experimental Protocol for Spectroscopic Analysis:

NMR Spectroscopy:

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Process the data, including Fourier transformation, phase correction, and baseline

correction.

FTIR Spectroscopy:

Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
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Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)

accessory.

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands.

Applications in Drug Development
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate serves as a critical chiral synthon for a

variety of drug candidates. Its enantiomeric purity is paramount as the biological activity of

many drugs is stereospecific.

Use as a Precursor in Pharmaceutical Synthesis:

Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

Amidation / Coupling Reactions

Further Functional
Group Interconversions

Active Pharmaceutical Ingredient (API)
(e.g., Anti-inflammatory, Lipid-lowering agents)

Click to download full resolution via product page

Caption: Role in API synthesis.

The (R)-configuration of the hydroxyl group and the presence of the 4-fluorophenyl moiety are

key structural features that are incorporated into the final API. For instance, it can be a
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precursor for the synthesis of certain statin side chains or other molecules where a chiral β-

hydroxy acid derivative is required.

Safety and Handling
While specific GHS classification data is not readily available, standard laboratory safety

precautions should be followed when handling Methyl (R)-3-(4-fluorophenyl)-2-
hydroxypropionate.

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors and

contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a fundamentally important chiral

building block for the pharmaceutical industry. Its well-defined stereochemistry and useful

functionalities make it an indispensable tool for the synthesis of complex and potent drug

molecules. This technical guide provides a foundational understanding of its properties,

synthesis, analysis, and applications, serving as a valuable resource for scientists and

researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl (R)-3-(4-
fluorophenyl)-2-hydroxypropionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b583160#methyl-r-3-4-fluorophenyl-2-
hydroxypropionate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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